N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Catalog No.
S1519511
CAS No.
16948-04-2
M.F
C31H51N3O6
M. Wt
561.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropa...

CAS Number

16948-04-2

Product Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C31H51N3O6

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

BQERJWRZLXZNIO-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Peptide synthesis:

  • Boc-Lys(Z)-OH DCHA serves as a protected building block for incorporating the amino acid L-lysine into peptides. The protecting groups (Boc and Z) ensure the selective formation of the desired peptide bond during peptide chain assembly. [Source: A textbook of amino acids and peptide synthesis by V. Ramachandran]

Synthesis of specific peptides:

  • Research has utilized Boc-Lys(Z)-OH DCHA in the synthesis of various peptides, including fragments of thymosin β4, βg, and β6. These peptides are involved in immune function, and their study can contribute to a better understanding of the immune system. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

Investigating specific diseases:

  • Studies have employed Boc-Lys(Z)-OH DCHA to investigate Lupus Nephritis, an autoimmune disease affecting the kidneys. The research suggests that the compound may increase the formation of immune cells involved in fighting infection, potentially offering insights into future therapeutic approaches. [Source: Boc-Lys(Z)-OH (DCHA) | Peptide Derivative ]

Boc-Lys(Z)-OH Dcha, also known as Z-Lys(Boc)-OH.DCHA or N-Cbz-Lys(Boc)-OH dcha, is a protected amino acid derivative. It consists of the amino acid L-lysine with two protecting groups: Boc (tert-butoxycarbonyl) on the N-terminus (primary amine) and Z (benzyloxycarbonyl) on the side chain amine group (ε-amino group) []. Dcha (dicyclohexylamine) acts as a salt counterion. This compound is a building block commonly used in solid-phase peptide synthesis (SPPS) for the introduction of N-terminal lysine residues [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central L-lysine backbone with a carboxylic acid group (COOH) and a side chain containing a primary amine (NH2) group.
  • Boc group attached to the N-terminus, protecting the primary amine and preventing unwanted reactions during peptide synthesis [].
  • Z group attached to the side chain amine, ensuring only the N-terminus is available for peptide bond formation [].
  • Dcha, a basic molecule, balances the charge of the overall compound.

The flexible nature of the molecule and the presence of multiple rotatable bonds make it difficult to determine a precise 3D structure [].


Chemical Reactions Analysis

Synthesis

Deblocking

During SPPS, the Boc group is selectively removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free N-terminus for peptide bond formation with the next amino acid derivative []. Subsequent steps in peptide synthesis might involve cleavage of the Z group from the side chain amine under milder acidic or basic conditions depending on the chosen strategy.

Overall Reaction in SPPS:

Boc-Lys(Z)-OH Dcha + n (Amino Acid Derivative) -> Peptide - Lys(Z) - OH + n (Byproduct)

where n represents the number of amino acid derivatives used to create the peptide chain.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-Lys(Z)-OH Dcha might not be readily available due to its use as a salt and its role as a building block in larger peptide structures. However, it is expected to be a white to slightly yellow solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].

Boc-Lys(Z)-OH Dcha itself doesn't have a specific mechanism of action. It serves as a protected amino acid unit that is incorporated into peptides during SPPS. The resulting peptide chain then possesses the functionalities and properties determined by the specific sequence of amino acids.

Boc-Lys(Z)-OH Dcha may cause irritation upon contact with skin or eyes. It is recommended to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling this compound [].

Other CAS

16948-04-2

Dates

Modify: 2023-08-15

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